

Physical and chemical characteristics of (Rac)-Efavirenz-d5

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Compound of Interest

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(Rac)-Efavirenz-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **(Rac)-Efavirenz-d5**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its properties, experimental protocols for its analysis, and its metabolic fate, serving as a critical resource for professionals in drug development and research.

Physicochemical Characteristics

(Rac)-Efavirenz-d5 is a stable isotope-labeled version of Efavirenz, where five hydrogen atoms on the cyclopropyl ring have been replaced by deuterium. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.

General and Physical Properties

The following table summarizes the key physical and chemical properties of **(Rac)-Efavirenz-d5** and its non-deuterated parent compound, Efavirenz. Due to the limited availability of specific experimental data for the deuterated analog, properties of Efavirenz are provided as a close proxy.

Property	(Rac)-Efavirenz-d5	Efavirenz
Molecular Formula	C ₁₄ H ₄ D ₅ ClF ₃ NO ₂ [1][2][3][4]	C ₁₄ H ₉ ClF ₃ NO ₂ [5]
Molecular Weight	320.71 g/mol [1][2][3][4]	315.7 g/mol [5]
CAS Number	1132642-95-5[1][2][3], 154598-52-4 (unlabeled)[1][2]	154598-52-4[5]
Appearance	Off-White Solid[3]	Crystalline solid[5]
Purity	>95% (HPLC)[1][2]	≥98%[5]
Storage Temperature	-20°C[1][2]	-20°C[5]

Solubility

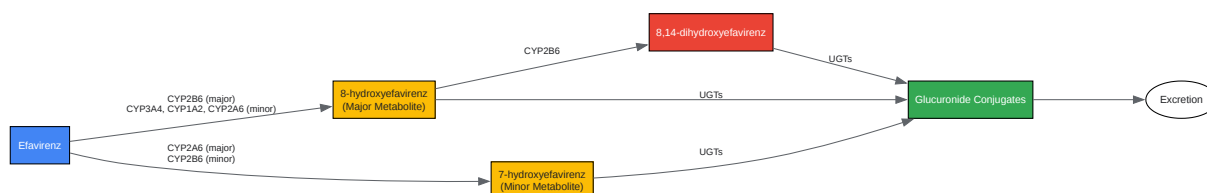
Solvent	Efavirenz Solubility
Ethanol	Approximately 20 mg/mL[5]
DMSO	Approximately 14 mg/mL[5]
Dimethylformamide (DMF)	Approximately 20 mg/mL[5]
Aqueous Buffers	Sparingly soluble[5]
1:1 Ethanol:PBS (pH 7.2)	Approximately 0.5 mg/mL[5]
Water	Very low, between 0.0127 mM and 0.0263 mM[6]

Metabolic Pathways of Efavirenz

Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation. The metabolic profile of **(Rac)-Efavirenz-d5** is expected to be qualitatively similar to that of Efavirenz, although the rate of metabolism may be altered due to the kinetic isotope effect.

The primary enzyme responsible for the major metabolic route, 8-hydroxylation, is CYP2B6.[7] A minor pathway, 7-hydroxylation, is catalyzed mainly by CYP2A6.[8] These hydroxylated

metabolites can undergo further oxidation and glucuronidation before excretion.



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Caption: Primary metabolic pathways of Efavirenz in the liver.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate quantification and study of **(Rac)-Efavirenz-d5** and Efavirenz. Below are summaries of methodologies for bioanalysis and in vitro metabolism studies.

Quantification of Efavirenz in Biological Matrices

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9]

- Objective: To quantify Efavirenz in human plasma.
- Sample Preparation:
 - Thaw frozen K2-EDTA plasma samples.
 - To 50 μ L of plasma, add 20 μ L of the Efavirenz sample solution and 20 μ L of an internal standard.
 - Vortex the mixture for 5 minutes.

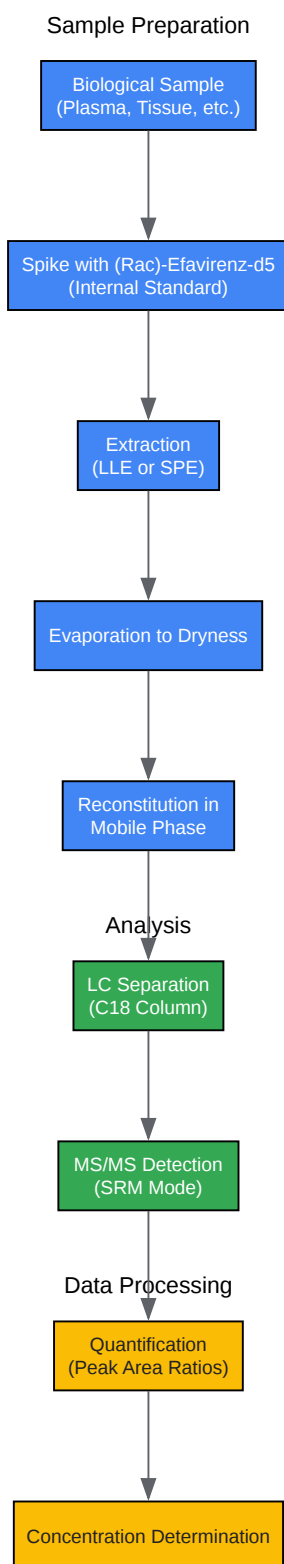
- Perform solid-phase extraction (SPE) to remove interfering substances.
- Elute the drug from the SPE cartridge with 0.5 mL of the mobile phase.[\[9\]](#)
- Chromatographic Conditions:
 - Column: SHISEIDO C18 (250 x 4.6 mm i.d., 5μ).[\[9\]](#)
 - Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 30:70 v/v ratio.[\[9\]](#)
 - Flow Rate: 1 mL/min.[\[9\]](#)
 - Detection: UV detection at 247 nm.[\[9\]](#)

- Internal Standard: **(Rac)-Efavirenz-d5** is an ideal internal standard for this application.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[\[10\]](#)[\[11\]](#)

- Objective: Sensitive quantification of Efavirenz in various biological matrices including plasma, brain tissue, and dried blood spots.
- Sample Preparation (Dried Blood Spots):
 - Excise the dried blood spot.
 - Add an internal standard (e.g., hexobarbital) and 1 mol/L K₂CO₃.
 - Extract with ethyl acetate/n-hexane (50/50 v/v).
 - Evaporate the extract to dryness.
 - Reconstitute the residue in the mobile phase.[\[11\]](#)
- Chromatographic and Mass Spectrometric Conditions:
 - Column: Reverse-phase C18.[\[11\]](#)
 - Mobile Phase: Gradient elution with 1 mmol/L ammonium acetate in water and acetonitrile.[\[11\]](#)

- Ionization Mode: Negative ionization.[11]
- Quantification: Selected reaction monitoring (SRM).[11]



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Caption: General workflow for the bioanalysis of Efavirenz using an internal standard.

In Vitro Metabolism Study

Method: Human Liver Microsome (HLM) Incubation Assay[8][12][13]

- Objective: To investigate the in vitro metabolism of Efavirenz and identify the responsible CYP enzymes.
- Materials:
 - Pooled human liver microsomes.
 - Efavirenz stock solution (e.g., in methanol).
 - Potassium phosphate buffer (pH 7.4).
 - NADPH-generating system (cofactor for CYP enzymes).
 - Specific CYP inhibitors (for reaction phenotyping).
- Procedure:
 - Prepare incubation mixtures in a 96-well plate containing HLM (e.g., 0.25 mg/mL), potassium phosphate buffer, and Efavirenz at various concentrations (e.g., 10 μ M).[8]
 - Pre-incubate the mixture at 37°C.
 - Initiate the metabolic reaction by adding the NADPH-generating system.
 - Incubate for a specific time (e.g., 15 minutes) at 37°C.[8]
 - Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).
 - Centrifuge to pellet the protein and collect the supernatant.

- Analyze the supernatant for the formation of metabolites (e.g., 7-hydroxyefavirenz and 8-hydroxyefavirenz) using LC-MS/MS.[8]
- Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed in the presence of known selective inhibitors for different CYP isoforms.[8]

Synthesis Outline

While a detailed, step-by-step protocol for the synthesis of **(Rac)-Efavirenz-d5** is not publicly available, the general synthetic routes for Efavirenz and its analogs are well-documented.[14][15][16][17] A key step in the synthesis involves the coupling of a substituted aniline with a cyclopropyl acetylene derivative. For the synthesis of **(Rac)-Efavirenz-d5**, a deuterated cyclopropyl acetylene starting material would be utilized.

Conclusion

(Rac)-Efavirenz-d5 is an indispensable tool for the accurate pharmacokinetic and metabolic evaluation of Efavirenz. This guide provides a foundational understanding of its physicochemical properties, metabolic pathways, and the experimental methodologies employed in its study. The presented data and protocols are intended to support researchers and drug development professionals in their work with this important compound.

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